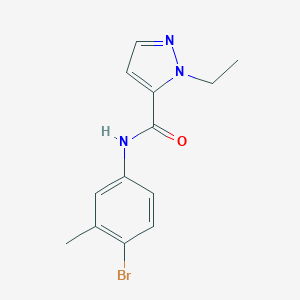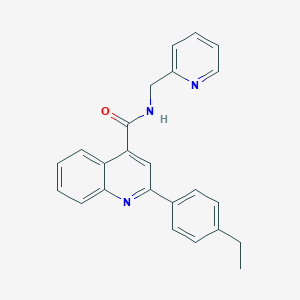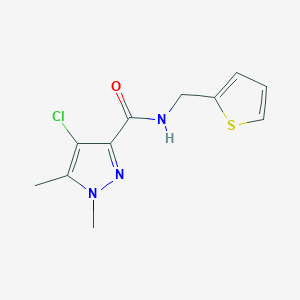
6-Methyl-2,3-diphenylquinolizinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,3-diphenylquinolizinium, also known as MDQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MDQ belongs to the quinolizinium family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 6-Methyl-2,3-diphenylquinolizinium is not fully understood, but it is believed to involve the inhibition of oxidative stress and the activation of cellular signaling pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and improve cognitive function. This compound has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
6-Methyl-2,3-diphenylquinolizinium has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of research supporting its potential applications. However, this compound has some limitations as well. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the complex synthesis process required to produce this compound may limit its accessibility to researchers.
未来方向
There are several future directions for research on 6-Methyl-2,3-diphenylquinolizinium. One potential area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in treating other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成方法
6-Methyl-2,3-diphenylquinolizinium can be synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
6-Methyl-2,3-diphenylquinolizinium has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to be effective in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
分子式 |
C22H18N+ |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
6-methyl-2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C22H18N/c1-17-9-8-14-20-15-21(18-10-4-2-5-11-18)22(16-23(17)20)19-12-6-3-7-13-19/h2-16H,1H3/q+1 |
InChI 键 |
PNUKEUIHMNPWLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=[N+]2C=C(C(=CC2=CC=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
